molecular formula C5H11NO2 B112821 Isovaline CAS No. 595-39-1

Isovaline

Cat. No. B112821
CAS RN: 595-39-1
M. Wt: 117.15 g/mol
InChI Key: GCHPUFAZSONQIV-UHFFFAOYSA-N
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Description

Isovaline is a rare amino acid that is an isomer of the common amino acid valine . The position of one methyl group in this compound is slightly shifted (from position 3 to position 2) compared to valine . The structure of this compound is also somewhat similar to the amino acids GABA and glycine, which are the chief inhibitory neurotransmitters in the mammalian central nervous system .


Synthesis Analysis

This compound has been found in meteorites, suggesting an extraterrestrial origin . The synthesis of this compound involves the differential absorption of left- and right-circularly polarized light (CPL), a phenomenon called circular dichroism, which enables chiral discrimination . This process is the first step towards asymmetric photolysis experiments using a tunable laser set-up .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NO2 . It has a molar mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .


Chemical Reactions Analysis

This compound exhibits chiral bias through asymmetric photochemistry . CPL-helicity dependent enantiomeric excesses of up to 2% were generated in isotropic racemic films of this compound . The low efficiency of chirality transfer from broadband CPL to this compound could explain why its enantiomeric excess is not detected in the most pristine chondrites .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 213.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . Its enthalpy of vaporization is 49.6±6.0 kJ/mol, and it has a flash point of 83.0±22.6 °C .

Scientific Research Applications

Analgesic Properties

Isovaline, a nonproteinogenic α-amino acid, has been studied for its analgesic properties. It is structurally similar to the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). Research indicates that this compound produces antinociception (pain relief) in mice without causing acute toxicity. This suggests a potential application for this compound in pain management (MacLeod et al., 2010). Further studies have explored the structure-activity relationship of this compound derivatives in the formalin foot assay in mice, shedding light on its mechanism of action and guiding future drug development (Fung et al., 2017).

Interaction with GABAB Receptors

This compound has been investigated for its interaction with GABAB receptors. A study found that this compound does not activate GABAB receptor-coupled potassium currents in GABAB expressing cells, differentiating its mechanism from typical GABAB receptor agonists (Pitman et al., 2015). Another research indicated that this compound inhibits neurons by activating K+ currents, contributing to its analgesic effects (Cooke et al., 2009).

Synthesis and Production

The efficient production of (R)-isovaline, which has potential applications in drug development, has been achieved through a chemoenzymatic synthesis process. This represents an important step in making this compound more accessible for further research and application (Nojiri et al., 2015).

Presence in Meteorites

This compound has been found in meteorites, with variations in its enantiomeric and carbon-isotopic composition. This discovery is significant in astrobiology and the study of life's origins, as it raises questions about the origins of amino acid asymmetry in the universe (Pizzarello et al., 2003).

Potential in Epilepsy Treatment

Research has shown that this compound can attenuate epileptiform activity and seizure behavior in animal models. This indicates a potential application for this compound in treating epilepsy, possibly through a novel mechanism of action (Yu et al., 2014); (Yu et al., 2015).

Photostability Under Simulated Space Conditions

The structural stability of this compound and its precursor molecule under space radiation has been examined, providing insights into the resilience of this amino acid under extreme conditions. This research is relevant for astrobiology and the understanding of organic compounds in space (Sarker et al., 2012).

Mechanism of Action

Target of Action

2-Amino-2-methylbutyric acid, also known as Isovaline or 2-Amino-2-methylbutanoic acid, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . The primary targets of this compound are the host cells in the gut, where it interacts with the host-microbiota .

Mode of Action

This compound is produced by the fermentation of branched-chain amino acids (BCAA) leucine, valine, and isoleucine . It interacts with its targets by acting as a bacterial metabolite, which is one of the main mechanisms of host-microbiota interactions in the gut .

Biochemical Pathways

The production of this compound is a result of the fermentation of BCAAs by the gut microbiota . This process is part of the broader metabolic pathway of amino acid fermentation, which results in the production of various BCFAs, including isovaleric, isobutyric, and 2-methylbutyric acids .

Pharmacokinetics

It is known that the rate and extent of distribution of similar compounds are slow and depend on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The production of this compound and other BCFAs by the gut microbiota has been linked to various health conditions . These compounds serve as biological indicators of microbiota health and have been associated with anthropometry . .

Action Environment

The production and action of this compound are influenced by various environmental factors, including diet and the overall health of the gut microbiota . Changes in these factors can affect the production of this compound and other BCFAs, thereby influencing their action, efficacy, and stability .

Safety and Hazards

Isovaline should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The discovery of isovaline in meteorites has implications for the origin of life, suggesting a role in the origin of biological homochirality . Future research may focus on further understanding the role of this compound in biological systems and its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Amino-2-methylbutyric acid is used in the preparation of peptide compounds comprising highly sterically hindered amino acids . This involves the reaction of electron-withdrawing group-protected N-unsubstituted-α,α-disubstituted amino acid with a peptide, followed by N-alkylation .

Cellular Effects

It is known that amino acids, including 2-Amino-2-methylbutyric acid, play crucial roles in maintaining energy balance and normal physiological functions in the body .

Molecular Mechanism

It is known that 2-Amino-2-methylbutyric acid is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group .

Temporal Effects in Laboratory Settings

It is known that the OH-initiated degradation of similar compounds has been investigated in large atmospheric simulation chambers .

Dosage Effects in Animal Models

It is known that the effects of similar compounds vary with different dosages in animal models .

Metabolic Pathways

2-Amino-2-methylbutyric acid is involved in the metabolic pathways of amino acid biosynthesis . It is a key intermediate in these pathways and can be converted to a wide range of chemicals .

Transport and Distribution

It is known that amino acids, including 2-Amino-2-methylbutyric acid, are transported and distributed within cells and tissues through various transporters .

Subcellular Localization

It is known that the subcellular localization of amino acids, including 2-Amino-2-methylbutyric acid, plays a crucial role in functional annotation .

properties

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dl)-2-amino-2-methyl-butanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isovaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaline
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Record name Isovaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of isovaline?

A1: this compound is proposed to act as a peripherally acting γ-aminobutyric acid type B (GABAB) receptor agonist. [, , ] It is suggested to bind to GABAB receptors located on sensory neurons, particularly Aδ and C fibers, which are involved in nociception (pain perception). [, ]

Q2: How does the structure of this compound relate to its proposed mechanism of action?

A2: this compound's structure closely resembles the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This structural similarity supports its proposed interaction with GABAB receptors, which are known to mediate inhibitory neurotransmission.

Q3: Does this compound cross the blood-brain barrier?

A3: this compound does not readily cross the blood-brain barrier. [, ] This characteristic suggests that its analgesic effects are primarily mediated through peripheral mechanisms, rather than central nervous system actions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, have been used to characterize this compound and its derivatives. For instance, IR spectroscopy was employed to investigate the stability of this compound and its precursor, 5-ethyl-5-methylhydantoin, when exposed to simulated space radiation. [] Additionally, NMR techniques were used to determine the gas-phase conformational map of this compound. []

Q6: Is this compound stable under various environmental conditions?

A6: Studies have investigated the stability of this compound under various conditions, including exposure to UV and γ-radiation, simulating space environments. [, ] These studies provide insights into the potential degradation pathways and products of this compound.

Q7: Does this compound racemize under high temperatures?

A7: While this compound is generally considered resistant to racemization in aqueous solutions, studies have shown that it can undergo partial racemization under specific conditions, such as high temperatures in the presence of clay minerals like calcium montmorillonite. []

Q8: Are there any known applications of this compound in material science or engineering?

A8: While the research primarily focuses on the biological and astrobiological aspects of this compound, its unique structural features and stability under specific conditions might present opportunities for exploration in material science, though these remain largely unexplored.

Q9: Does this compound exhibit any catalytic properties?

A9: The current research primarily focuses on the biological activity of this compound, and its potential catalytic properties haven't been extensively investigated.

Q10: Have computational methods been used to study this compound?

A10: Yes, computational chemistry has been employed to study various aspects of this compound, including its conformational preferences, [] potential energy surfaces, [] and interactions with other molecules. [] These studies provide valuable insights into the molecular properties and behavior of this compound.

Q11: Have any specific formulations been developed to enhance this compound's stability or bioavailability?

A11: Current research primarily focuses on understanding this compound's fundamental properties and biological activity. As a result, there is limited information available regarding specific formulations designed to enhance its stability or bioavailability.

Q12: What is the pharmacokinetic profile of this compound?

A12: Information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) in humans is limited. Studies in rodents suggest that this compound, when administered intraperitoneally, reaches therapeutic concentrations and exerts analgesic effects. [] Further research is necessary to fully characterize its pharmacokinetic properties.

Q13: What evidence supports the analgesic effects of this compound?

A13: Preclinical studies in mice have demonstrated the analgesic properties of this compound. In particular, this compound effectively reduced pain responses in models of acute pain, such as the formalin test and the tail-clip test. [, ] These studies suggest that this compound acts as a peripherally acting analgesic.

Q14: Has this compound been tested in any clinical trials for pain management or other indications?

A14: While preclinical evidence suggests potential therapeutic applications for this compound, particularly in pain management, [] there are currently no published clinical trials investigating its efficacy and safety in humans.

Q15: Are there any known biomarkers to predict this compound's efficacy or potential adverse effects?

A15: The identification of biomarkers for this compound's efficacy or potential adverse effects is an active area of research and has yet to be fully elucidated.

Q16: What analytical methods are commonly used to detect and quantify this compound?

A16: Several analytical techniques have been employed to detect and quantify this compound, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection (LC-FD), and liquid chromatography-time of flight-mass spectrometry (LC-ToF-MS). [, , , , ] The choice of method depends on the specific application and the required sensitivity and selectivity.

Q17: What are the known environmental impacts of this compound production and degradation?

A17: Research on the environmental impact of this compound is limited. As with any chemical, responsible manufacturing practices and waste management strategies are crucial to minimizing potential environmental risks.

Q18: Why is this compound significant in astrobiology?

A18: this compound is considered significant in astrobiology due to its presence in carbonaceous meteorites, [, , ] suggesting an extraterrestrial origin. Additionally, the discovery of L-enantiomeric excesses of this compound in some meteorites has fueled debates about the origins of homochirality in biological systems. [, , , ]

Q19: How do scientists believe this compound formed in meteorites?

A19: The Strecker-cyanohydrin synthesis is the most widely accepted pathway for the formation of this compound and other amino acids in meteorites. [, , ] This reaction involves the interaction of simple organic molecules like ketones, aldehydes, ammonia, and cyanide, which are thought to have been present in the early solar system.

Q20: Could the L-enantiomeric excess of this compound in meteorites have played a role in the origin of life on Earth?

A20: While the exact role of L-isovaline in the origin of life is unknown, its presence in meteorites suggests that prebiotic Earth may have been seeded with a non-racemic mixture of organic molecules. [, ] This finding has fueled speculation about the potential influence of extraterrestrial molecules on the development of biological homochirality, though a definitive link remains elusive.

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